Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester
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Overview
Description
Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with piperazine compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid is reacted with methanol under controlled conditions. The piperazine derivative is then introduced through a series of chemical reactions, often involving the use of solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzoic acid derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 2-benzoyl-, methyl ester: Another ester derivative with a different substitution pattern.
Benzoic acid, 2-methoxy-, methyl ester: An ester derivative with a methoxy group.
Uniqueness
Benzoic acid, 2-((4-(phenylmethyl)-1-piperazinyl)methyl)-, methyl ester is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
144055-26-5 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-[(4-benzylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-18(19)16-22-13-11-21(12-14-22)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
InChI Key |
MYPGWNLQXWVQBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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